N'-Nitrosoanabasine

Carcinogenicity Lung tumorigenesis TSNA potency ranking

NAB (IARC Group 3) is structurally near-isosteric to NNN (Group 1) but differs fundamentally in bioactivation and detoxification. Laboratories substituting TSNAs in multi-analyte panels risk calibration errors and invalid results. - CYP1B1-specific probe: Bioactivation via CYP1B1/CYP2E1, not CYP2B6; essential for extrahepatic tissue studies where NNN cannot substitute. - Negative control for NNN/NNK: Preferential pyridine-N-oxidation; >10-fold lower urinary abundance vs NNN (0.040 vs. 0.18 pmol/mg creatinine). - 4× lower LOQ vs NNN/NAT/NNK in GC-MS/MS; validates method sensitivity at sub-pmol/mg range. Supplied as ≥98% analytical standard with CoA.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
CAS No. 37620-20-5
Cat. No. B013792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-Nitrosoanabasine
CAS37620-20-5
SynonymsN'-nitrosoanabasine
N'-nitrosoanabasine, (+-)-isomer
N'-nitrosoanabasine, (S)-isome
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)C2=CN=CC=C2)N=O
InChIInChI=1S/C10H13N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h3-4,6,8,10H,1-2,5,7H2
InChIKeyBXYPVKMROLGXJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NAB Identity and Baseline Reference


N'-Nitrosoanabasine (NAB, CAS 37620-20-5, molecular formula C₁₀H₁₃N₃O, molecular weight 191.23 g/mol) is a tobacco-specific N-nitrosamine (TSNA) formed by nitrosation of the minor tobacco alkaloid anabasine during curing, processing, and combustion of tobacco [1]. It is one of four conventionally measured TSNAs alongside N'-nitrosonornicotine (NNN), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), and N'-nitrosoanatabine (NAT) [2]. Unlike NNN and NNK, which are classified as IARC Group 1 human carcinogens, NAB is classified as IARC Group 3 (limited evidence for carcinogenicity in experimental animals) [3]. NAB is found in tobacco filler, mainstream cigarette smoke, and smokeless tobacco products, and is detected as a urinary biomarker of TSNA exposure exclusively in individuals who use or are exposed to tobacco products [4].

Why NAB Cannot Replace NNN, NNK, or NAT


Despite belonging to the same TSNA class and sharing a common pyridyl-nitrosamine scaffold, substituting NAB with the structurally similar NNN (differing by only one methylene unit in the heterocyclic ring) introduces profound errors across multiple experimental endpoints. NAB and NNN display divergent IARC carcinogen classifications (Group 3 vs. Group 1), a >10-fold difference in urinary biomarker abundance in smokers, distinct cytochrome P450 activation enzyme requirements, and a fundamentally different metabolic fate favoring detoxification over bioactivation [1]. Even in analytical method development, NAB consistently exhibits a 4× lower limit of quantitation than NNN, NAT, and NNK in tobacco matrix GC-MS/MS, meaning that substitution of reference standards would invalidate calibration curves and regulatory compliance [2]. These dimensions of differentiation are quantified in the evidence guide below.

NAB Differentiation Evidence Guide


Carcinogenic Potency Ranking of NAB

In a comparative lung tumorigenesis study in female A/J mice, six TSNA and two volatile N-nitrosamines were assayed head-to-head for their relative tumorigenicities. NAB ranked last in potency among all active compounds tested. The full potency ranking was: N-nitrosodimethylamine (NDMA) > 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) > 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) > N-nitrosopyrrolidine (NPYR) > N'-nitrosonornicotine (NNN) > N'-nitrosoanabasine (NAB). Iso-NNAL and iso-NNAC were inactive [1]. This ranking was subsequently confirmed and reproduced in a comprehensive review of TSNA bioassays [2].

Carcinogenicity Lung tumorigenesis TSNA potency ranking

IARC Classification: NAB vs. NNN and NNK

The International Agency for Research on Cancer (IARC) has classified N'-nitrosoanabasine (NAB) as Group 3 ('not classifiable as to its carcinogenicity to humans'), based on limited evidence in experimental animals and no available human data [1]. In contrast, the structurally analogous NNN and NNK are both classified as IARC Group 1 ('carcinogenic to humans') [2]. NAT, the remaining major TSNA, is also classified as Group 3 alongside NAB [2]. This classification gap means that NAB does not appear on the FDA's list of harmful and potentially harmful constituents (HPHCs) for tobacco products, whereas NNN and NNK do [3]. The IARC evaluation explicitly states: 'There is limited evidence for the carcinogenicity of N'-nitrosoanabasine to experimental animals' and 'No data on humans were available' [1].

IARC classification Regulatory toxicology Carcinogen grading

NAB Preferential Detoxification over Bioactivation

In a direct comparative metabolism study in F-344 rats, the urinary metabolic profile of NAB differed fundamentally from that of NNN. The ratio of total α-hydroxylation (bioactivation pathway) to pyridine-N-oxidation (detoxification pathway) was 4.2 for NNN versus only 0.3 for NAB [1]. Specifically, NNN urinary metabolites arose from 2'-hydroxylation (8.1% of dose), 5'-hydroxylation (37.6%), and pyridine-N-oxidation (10.8%), yielding an α-hydroxylation:N-oxidation ratio of (8.1+37.6)/10.8 = 4.2. In contrast, NAB yielded 2'-hydroxylation not detected, 6'-hydroxylation (9.8%), and pyridine-N-oxidation (30.0%), with an α-hydroxylation:N-oxidation ratio of 0.3 [1]. In 48 h rat esophageal cultures, the ratio of 2'-hydroxylation to 5'/6'-hydroxylation was 3.1 for NNN versus 0.2 for NAB, confirming that NAB metabolism in the target tissue favors detoxification over bioactivation [1].

Metabolism Regiospecificity Detoxification α-Hydroxylation

CYP450 Activation: NAB vs. NNN

A 2024 study using V79-derived recombinant cell lines expressing individual human CYP enzymes demonstrated that NNN and NAB require partially non-overlapping P450 isoforms for metabolic activation to genotoxic species. NNN induced micronucleus formation exclusively in cell lines expressing CYP2B6 or CYP2E1, whereas NAB induced micronucleus formation exclusively in cell lines expressing CYP1B1 or CYP2E1 [1]. In the PIG-A mutagenicity assay in C3A cells (enhanced endogenous CYPs), both compounds significantly induced gene mutations, but NNN was slightly more potent than NAB [1]. Furthermore, the CYP2B6 inducer CITCO (1 μM) selectively potentiated micronucleus formation by NNN, but not by NAB, confirming the CYP2B6-dependent activation of NNN and CYP2B6-independent activation of NAB [1].

CYP450 Metabolic activation Genotoxicity Mutagenicity

Urinary NAB vs. NNN Abundance in Smokers

In a study measuring total (free plus glucuronidated) TSNA levels in the urine of 14 cigarette smokers, the mean ± SD urinary concentration of NAB was 0.040 ± 0.039 pmol/mg creatinine, compared to 0.18 ± 0.22 pmol/mg creatinine for NNN and 0.19 ± 0.20 pmol/mg creatinine for NAT [1]. This corresponds to a 4.5-fold lower mean concentration of NAB relative to NNN (0.040 vs. 0.18 pmol/mg creatinine). In the urine of 11 smokeless tobacco users, NAB levels were 0.23 ± 0.19 pmol/mg creatinine, versus 0.64 ± 0.44 for NNN and 1.43 ± 1.10 for NAT, representing a 2.8-fold and 6.2-fold lower concentration, respectively [1].

Biomarker Urinary exposure Human biomonitoring TSNA

NAB LOQ Differentiation by GC-MS/MS

In a validated GC-MS/MS method for TSNA determination in tobacco and tobacco smoke, the limit of quantitation (LOQ) for NAB was 40 ng/g in tobacco filler, compared to 162 ng/g for NNN, NAT, and NNK [1]. For mainstream cigarette smoke, the LOQ for NAB was 2 ng/cig, while the LOQ for NNN, NAT, and NNK was 8 ng/cig [1]. This corresponds to a 4-fold lower LOQ for NAB in both tobacco and smoke matrices. The method demonstrated linearity with R² > 0.995 and was validated against the conventional LC-MS/MS CORESTA Recommended Methods (CRM Nos. 72 and 75), showing comparable quantification but with lower LOQs, higher selectivity, and higher throughput for the GC-MS/MS platform [1].

GC-MS/MS Limit of quantitation Analytical method Tobacco analysis

NAB Application Scenarios


Negative-Control TSNA for Carcinogenicity Assays

NAB's position as the least potent TSNA in the A/J mouse lung adenoma ranking [1] and its IARC Group 3 classification [2], combined with its preferential metabolic detoxification via pyridine-N-oxidation rather than α-hydroxylation [3], makes it an ideal negative-control compound for in vitro and in vivo carcinogenesis studies where NNN (Group 1, CYP2B6-dependent) or NNK (Group 1) serve as positive controls. NAB provides a near-isosteric control (differing by only one –CH₂– group in the heterocyclic ring) that controls for non-specific nitrosamine effects while exhibiting substantially attenuated bioactivation.

CYP1B1-Selective Probe Substrate

The 2024 finding that NAB genotoxicity is activated by CYP1B1 and CYP2E1, but not by CYP2B6 (which activates NNN), establishes NAB as a CYP1B1-dependent TSNA probe [4]. This is scientifically significant because CYP1B1 is an extrahepatic P450 isoform expressed in the lung, esophagus, and oral mucosa—target tissues for tobacco carcinogenesis. Laboratories investigating CYP1B1-mediated nitrosamine metabolism should procure NAB specifically, as NNN cannot substitute for this purpose.

Urinary Biomarker Standard for LC-MS/MS Development

In human biomonitoring, urinary NAB concentrations are 4.5-fold lower than NNN (0.040 vs. 0.18 pmol/mg creatinine in smokers) [5], requiring analytical methods with sub-pmol/mg creatinine sensitivity. The GC-MS/MS method achieving a 4× lower LOQ for NAB (40 ng/g in tobacco, 2 ng/cig in smoke) [6] further supports NAB as a sentinel analyte for assessing method sensitivity. Clinical and environmental laboratories developing multi-TSNA panels should use certified NAB reference materials to validate LOQ performance at the low end of the calibration range.

Inhibition of CYP2A13-Mediated NNN Metabolism

NAB acts as a competitive inhibitor of CYP2A13-catalyzed NNN α-hydroxylation with inhibition constants (Ki) of 0.71 μM (for HPB formation), 1.01 μM (for hydroxy acid formation), and 3.04 μM (for OPB formation), values that are numerically comparable to or more potent than those of the natural ligand nicotine (Ki = 0.98, 1.35, and 8.40 μM, respectively) [7]. Researchers investigating TSNA-TSNA metabolic interactions or the inhibition of NNN bioactivation in the esophagus should procure NAB as a tool compound for mechanistic enzyme kinetics studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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